Dextranomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextranomer, also known by trade names Debrisan and Exudex, is a cicatrizant used in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . It consists of dextran polymer chains cross-linked into a three-dimensional network .
Synthesis Analysis
Dextranomer is synthesized through a process called dextranolysis, which involves the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides . This process is catalyzed by a type of hydrolase called dextranase .Molecular Structure Analysis
Dextranomer consists of dextran polymer chains that are cross-linked into a three-dimensional network . Dextranase enzymes join dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) .Chemical Reactions Analysis
The chemical reactions involving Dextranomer primarily involve the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides, a process catalyzed by dextranase .Physical And Chemical Properties Analysis
Dextranomer is a hydrophilic dextran polymer. When applied to an exudating wound, it produces a ‘chromatographic like’ separation of constituents of the wound exudate and of other particles (e.g. bacteria, cellular debris) which may be found at the wound surface .Scientific Research Applications
Dextranomer as a Biocompatible Bulking Agent
Dextranomer, when combined with stabilized sodium hyaluronate (dextranomer/hyaluronic acid), serves as a biocompatible bulking agent. It is administered via submucosal injection and hypothesized to expand the submucosal layer of the anal canal, improving bowel control. In clinical studies, this treatment was well tolerated and associated with symptomatic improvements in adult patients with fecal incontinence (Hoy, 2012).
Dextranomer in Pediatric Vesicoureteral Reflux
Dextranomer/hyaluronic acid copolymer has been utilized for the endoscopic treatment of pediatric vesicoureteral reflux. Studies show its effectiveness and safety, with long-term follow-up indicating sustained response without deterioration in patients responding positively to treatment (Läckgren et al., 2001).
Dextranomer in Nanoparticle Biomedical Applications
Dextran, due to its biocompatibility and biodegradability, has been explored in the development of dextran nanoparticles for biomedical applications. Its solubility and non-toxic nature make it suitable for use in nanomedicine, drug delivery, and imaging systems (Banerjee & Bandopadhyay, 2016).
Dextranomer in Drug Delivery Systems
Dextran's use extends to drug-delivery systems, where it's modified to improve properties like hydrophilicity and sensitivity to temperature, pH, and ionic strength. This adaptation broadens its application in gene transfection and drug delivery (Huang & Huang, 2018).
Dextranomer in Continence Improvement
In pediatric patients with urinary incontinence due to neurogenic and structural causes, dextranomer/hyaluronic acid copolymer has been used to increase bladder outlet resistance, leading to improvements in dryness and bladder capacity (Caione & Capozza, 2002).
Dextranomer's Role in Velopharyngeal Insufficiency
Dextranomer/hyaluronic acid copolymer implants have been employed in treating velopharyngeal insufficiency. These implants, injected into the posterior nasopharyngeal area, can be identified in imaging studies post-treatment (Brinjikji, Cofer, & Lane, 2015).
Dextranomer in Acid-Responsive Drug Delivery
Modified dextran with acetal moieties has been developed for acid-responsive drug delivery applications. This modification allows for pH-sensitive microparticle degradation and effective drug release (Bachelder et al., 2008).
Safety And Hazards
Dextranomer is contraindicated in patients with active inflammatory bowel disease, immunodeficiency disorders or ongoing immunosuppressive therapy, previous radiation treatment to the pelvic area, significant mucosal or full thickness rectal prolapse, active anorectal conditions including abscess, fissures, sepsis, bleeding, proctitis, or other infections, anorectal atresia, tumors, or malformation, rectocele, allergy to hyaluronic acid-based products, rectal varices, and presence of existing implant (other than Solesta) in the anorectal region .
Future Directions
The future directions of Dextranomer could involve its potential use in microbial growth and metabolic processes. The utilization of dextranase hydrolysates can facilitate the breakdown of dextran, thereby eliminating potential impediments and generating more conducive circumstances for the fermentation procedure .
properties
CAS RN |
56087-11-7 |
---|---|
Product Name |
Dextranomer |
IUPAC Name |
None |
InChI |
None |
InChI Key |
None |
SMILES |
O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dextranomer; Debrisan; Dextranomere; Dextranomero; Dextranomerum. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.